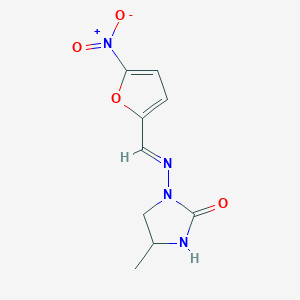

Nifurimide

Description

Nifurimide (CAS: 965-52-6) is a nitro-containing antimicrobial agent classified under the 5-nitrofuran derivatives. Its molecular formula is C₁₃H₁₅N₅O₆, and it is structurally characterized by a nitrofuran backbone with an imide functional group . The compound is synthesized through nitration of intermediates derived from the condensation of hydrazine derivatives with furan precursors, a process that retains antibacterial activity even when structural modifications are introduced . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella, and Salmonella, but is ineffective against Pseudomonas aeruginosa . Its mechanism involves enzymatic reduction of the nitro group to generate reactive intermediates that disrupt bacterial DNA and metabolic pathways .

Structure

3D Structure

Properties

CAS No. |

15179-96-1 |

|---|---|

Molecular Formula |

C9H10N4O4 |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |

InChI |

InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |

InChI Key |

BJUPUKIYTMVLCW-ONNFQVAWSA-N |

SMILES |

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |

Isomeric SMILES |

CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |

Other CAS No. |

21638-36-8 |

Synonyms |

Nifurimide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifurimide can be synthesized through the condensation of 5-nitrofurfural with compounds containing an amino (hydrazino) group. This reaction typically involves the use of hydrochloric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Nifurimide undergoes various chemical reactions, including:

Oxidation: The nitrofuran ring can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The furan ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Produces furan derivatives with oxidized functional groups.

Reduction: Results in the formation of amino derivatives.

Substitution: Leads to substituted furan compounds with various functional groups

Scientific Research Applications

Nifurimide has a broad range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other nitrofuran derivatives.

Biology: Studied for its antibacterial properties and potential use in controlling bacterial infections.

Medicine: Investigated for its potential therapeutic effects against various bacterial pathogens.

Industry: Employed in the agricultural sector to control bacterial infections in livestock

Mechanism of Action

The mechanism of action of nifurimide involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This process disrupts bacterial metabolism and leads to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nifurimide belongs to a family of nitrofuran-based antibiotics. Below is a comparative analysis with key analogues:

Table 1: Structural and Regulatory Comparison of this compound and Analogues

Key Observations :

Structural Similarities :

- This compound shares its core nitrofuran structure with Nifuratel and Nifuroxazide, but differs in substituents. For example, this compound’s imide group contrasts with Nifuroxazide’s hydrazide moiety .

- Despite identical CAS numbers, this compound and Nifuratel are distinct compounds; this likely reflects a database error .

Pharmacological Differences :

- Spectrum : this compound lacks the antifungal activity of Nifuratel but shows superior efficacy against Shigella compared to Nifurethazone .

- Resistance Profile : Unlike older nitrofurans (e.g., Nitrofurantoin), this compound maintains activity against strains resistant to sulfonamides and tetracyclines .

Functional Comparison with Non-Nitrofuran Analogues

This compound’s functional analogues include nitroimidazoles (e.g., Metronidazole) and quinolones (e.g., Ciprofloxacin):

Table 2: Functional Comparison

| Property | This compound | Metronidazole | Ciprofloxacin |

|---|---|---|---|

| Target | Bacterial DNA/enzymes | Anaerobic pathogens | DNA gyrase |

| Spectrum | Gram±, limited anaerobes | Anaerobes, protozoa | Broad Gram±, some Gram- |

| Resistance | Low | Moderate | High (increasing) |

Key Insight: this compound’s nitro group mechanism is less prone to resistance than quinolones but lacks the anaerobic coverage of nitroimidazoles .

Regulatory and Industrial Status

Research Findings and Limitations

- Efficacy : In vitro studies show this compound’s MIC (Minimum Inhibitory Concentration) for E. coli is 2–4 µg/mL, outperforming Nifurethazone (8–16 µg/mL) .

- Synthesis Challenges : The nitration step in this compound’s synthesis requires precise control to avoid byproducts like nitroso derivatives, which reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.